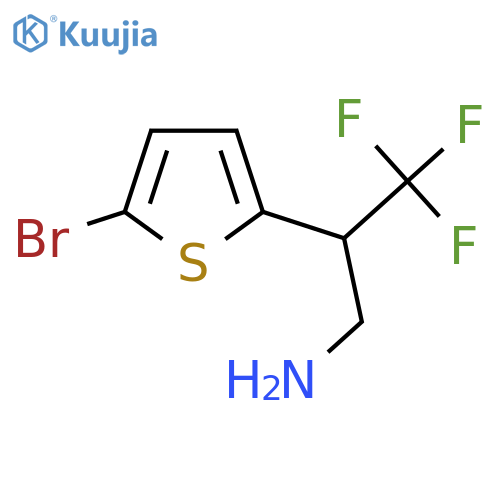Cas no 2228724-34-1 (2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine)
2-(5-ブロモチオフェン-2-イル)-3,3,3-トリフルオロプロパン-1-アミンは、有機合成化学において重要な中間体として利用される化合物です。5位にブロモ基を有するチオフェン環と、3,3,3-トリフルオロプロピルアミン構造を併せ持つことが特徴で、高い反応性と選択性を示します。特に、医薬品や農薬の開発において、フッ素導入やヘテロ環修飾の際の有用な構築要素として活用されます。トリフルオロメチル基の存在により、代謝安定性や脂溶性の向上が期待できる点が利点です。また、ブロモ基はパラジウムカップリング反応などによるさらなる官能基化が可能なため、多様な誘導体合成への応用が可能です。

2228724-34-1 structure
商品名:2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine
2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine
- 2228724-34-1
- EN300-1969831
-
- インチ: 1S/C7H7BrF3NS/c8-6-2-1-5(13-6)4(3-12)7(9,10)11/h1-2,4H,3,12H2
- InChIKey: GEWDORYRDVABRV-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(C(F)(F)F)CN)S1
計算された属性
- せいみつぶんしりょう: 272.94347g/mol
- どういたいしつりょう: 272.94347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1969831-0.05g |
2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine |
2228724-34-1 | 0.05g |
$1308.0 | 2023-09-16 | ||
| Enamine | EN300-1969831-0.5g |
2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine |
2228724-34-1 | 0.5g |
$1495.0 | 2023-09-16 | ||
| Enamine | EN300-1969831-1.0g |
2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine |
2228724-34-1 | 1g |
$1557.0 | 2023-05-31 | ||
| Enamine | EN300-1969831-0.25g |
2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine |
2228724-34-1 | 0.25g |
$1432.0 | 2023-09-16 | ||
| Enamine | EN300-1969831-10.0g |
2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine |
2228724-34-1 | 10g |
$6697.0 | 2023-05-31 | ||
| Enamine | EN300-1969831-0.1g |
2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine |
2228724-34-1 | 0.1g |
$1371.0 | 2023-09-16 | ||
| Enamine | EN300-1969831-1g |
2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine |
2228724-34-1 | 1g |
$1557.0 | 2023-09-16 | ||
| Enamine | EN300-1969831-2.5g |
2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine |
2228724-34-1 | 2.5g |
$3051.0 | 2023-09-16 | ||
| Enamine | EN300-1969831-5.0g |
2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine |
2228724-34-1 | 5g |
$4517.0 | 2023-05-31 | ||
| Enamine | EN300-1969831-5g |
2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine |
2228724-34-1 | 5g |
$4517.0 | 2023-09-16 |
2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine 関連文献
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
2228724-34-1 (2-(5-bromothiophen-2-yl)-3,3,3-trifluoropropan-1-amine) 関連製品
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
